BRD2 Bromodomain Binding Affinity: Kd = 300 nM
2-(4-Bromophenyl)-4,7-dichloroquinazoline exhibits a dissociation constant (Kd) of 300 nM for the bromodomain of human BRD2, as determined by isothermal titration calorimetry [1]. This affinity, while moderate compared to the potent BET inhibitor (+)-JQ1 (Kd ~50-90 nM for BRD4 bromodomains) , is notable for a non-optimized quinazoline scaffold. In contrast, the unsubstituted phenyl analog 4,7-dichloro-2-phenylquinazoline (CAS 54665-92-8) shows no reported BRD2 binding data in public databases, suggesting that the 4-bromophenyl substituent is critical for engagement with this target [2].
| Evidence Dimension | Binding affinity (Kd) to human BRD2 bromodomain |
|---|---|
| Target Compound Data | 300 nM |
| Comparator Or Baseline | 4,7-Dichloro-2-phenylquinazoline (no reported BRD2 activity); (+)-JQ1 (BRD4 BD2 Kd ~90 nM) |
| Quantified Difference | Target compound shows measurable affinity (300 nM) whereas unsubstituted phenyl analog lacks documented BRD2 binding; ~3-6 fold weaker than JQ1 |
| Conditions | Isothermal titration calorimetry; N-terminal His6-tagged BRD2 bromodomain 2 expressed in E. coli BL21(DE3) cells |
Why This Matters
The specific 4-bromophenyl substitution confers measurable BRD2 bromodomain engagement, distinguishing this compound from simpler quinazolines and validating its selection for epigenetic target screening.
- [1] BindingDB. (n.d.). BDBM50148605 (CHEMBL3769729): Kd = 300 nM for BRD2. Retrieved from https://w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50148605 View Source
- [2] PubChem. (n.d.). 4,7-Dichloro-2-phenylquinazoline (CID 226371). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/226371 View Source
